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Compound of Interest

Compound Name: p-Nitrophenyl myristate

Cat. No.: B088494 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Principle of the Assay
The p-Nitrophenyl myristate (pNPM) assay is a widely used spectrophotometric method for

determining the activity of lipases and esterases.[1] pNPM is a chromogenic substrate

composed of a myristate (a 14-carbon fatty acid) linked to a p-nitrophenyl group.[1] In the

presence of a hydrolytic enzyme like lipase, the ester bond in pNPM is cleaved. This reaction

releases myristic acid and p-nitrophenol (pNP).[1]

While pNPM is colorless, the product p-nitrophenol is a chromophore. Under alkaline pH

conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct

yellow color to the solution and exhibits strong absorbance at a wavelength of 405-420 nm.[1]

[2] The rate of p-nitrophenol formation, measured as the increase in absorbance over time, is

directly proportional to the enzyme's activity.[2] This allows for a simple and sensitive method to

quantify enzyme kinetics.[2]

The enzymatic reaction can be summarized as follows:

p-Nitrophenyl Myristate (colorless) + H₂O ---(Lipase/Esterase)---> Myristic Acid + p-

Nitrophenol (yellow at alkaline pH)
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Applications
Enzyme Activity Measurement: Quantifying the catalytic activity of lipases and esterases

from various sources, including microbial and fungal cultures.[1][3]

Enzyme Characterization: Determining kinetic parameters such as Kₘ and Vₘₐₓ.[1]

High-Throughput Screening: Screening for novel enzymes or enzyme variants with desired

properties.

Inhibitor Screening: Identifying and characterizing inhibitors of lipase/esterase activity, which

is relevant in drug development.

Quantitative Data Summary
The following table summarizes key quantitative parameters for the pNPM assay.
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Parameter Value Conditions / Notes Source

Substrate
p-Nitrophenyl

myristate (pNPM)

CAS: 14617-85-7,

MW: 349.46 g/mol
[4]

Product p-Nitrophenol (pNP)
CAS: 100-02-7, MW:

139.11 g/mol
[5]

Wavelength (λmax) 405 - 420 nm

For detection of p-

nitrophenolate ion.

The exact wavelength

may depend on buffer

conditions and

instrument.

[1][2][5]

Molar Extinction

Coefficient (ε) of pNP
~18,000 M⁻¹cm⁻¹

At 405 nm in alkaline

conditions (e.g., pH >

8).

[6]

~16,000 M⁻¹cm⁻¹
At 405 nm in 0.5 M

EDTA.
[6]

~12,000 M⁻¹cm⁻¹
At 420 nm in Tris-HCl

(20 mM, pH 7.5).
[7]

18.3 mM⁻¹cm⁻¹

(18,300 M⁻¹cm⁻¹)

At 410 nm at alkaline

pH.
[5]

Assay pH
Typically alkaline (pH

7.2 - 9.0)

Optimal pH depends

on the specific

enzyme. Alkaline

conditions are

required to develop

the yellow color of

pNP.

[3][8][9]

Assay Temperature
Enzyme-dependent

(e.g., 30-50°C)

The optimal

temperature should be

determined for each

enzyme.

[3][10]
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Solvents for pNPM
Isopropanol, Ethanol,

Chloroform

pNPM has poor water

solubility. A stock

solution is typically

made in an organic

solvent.

[8]

Note: The molar extinction coefficient of p-nitrophenol is pH-dependent.[11][12] It is highly

recommended to determine the extinction coefficient under your specific experimental

conditions or to generate a p-nitrophenol standard curve for the most accurate results.

Experimental Protocols
Protocol I: Reagent Preparation
1. Assay Buffer: (Example: 50 mM Sodium Phosphate Buffer, pH 8.0)

Prepare solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate
dibasic.
Mix the two solutions, monitoring with a pH meter, until the pH reaches 8.0.
Note: The optimal buffer system and pH should be determined for the specific enzyme being
studied. Tris-HCl is also commonly used.[3]

2. Substrate Stock Solution (10-20 mM pNPM):

p-Nitrophenyl myristate has poor solubility in aqueous solutions.[8]
Dissolve the required amount of pNPM powder in a suitable organic solvent like isopropanol
or ethanol.[8] For example, to make a 16.5 mM solution, dissolve 5.77 mg of pNPM (MW
349.46) in 1 mL of isopropanol.
Store the stock solution at -20°C, protected from light.[4]

3. Substrate Emulsion/Working Solution:

Due to the hydrophobicity of pNPM, an emulsion is often required for the assay.[8]
A typical method involves adding the pNPM stock solution to the assay buffer containing a
detergent.
Example: Prepare a solution of Assay Buffer containing 0.4% Triton X-100 and 0.1% gum
arabic.[8] Vigorously mix this solution while slowly adding the pNPM stock solution. For
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instance, add 1 mL of 16.5 mM pNPM in isopropanol to 9 mL of the buffer-detergent mix to
get a final pNPM concentration of 1.65 mM.[8]
Sonicate the resulting mixture for 5-10 minutes to create a stable emulsion.[8] This working
solution should be prepared fresh daily.

4. Enzyme Solution:

Prepare a stock solution of the enzyme in a suitable buffer (e.g., the Assay Buffer).
Dilute the enzyme solution to a concentration that will produce a linear rate of absorbance
change over the desired time period (e.g., 5-10 minutes). The optimal concentration must be
determined empirically.

5. Stop Solution (for Fixed-Time Point Assay):

Prepare a 1 M Sodium Carbonate (Na₂CO₃) solution or a 0.1 N Sodium Hydroxide (NaOH)
solution.[5][6] This solution stops the enzymatic reaction and ensures the pH is sufficiently
alkaline for maximal color development of p-nitrophenol.

6. p-Nitrophenol Standard Solution (for Standard Curve):

Prepare a 1 mM stock solution of p-nitrophenol in the Assay Buffer.
Create a series of dilutions from this stock solution (e.g., 0, 20, 40, 60, 80, 100 µM) in the
final reaction volume, including the stop solution if applicable.

Protocol II: Enzyme Assay Workflow
This protocol can be adapted for 96-well plates or spectrophotometer cuvettes.
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Assay Procedure (96-well plate format):
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Setup: In separate wells of a microplate, prepare the following:

Test Wells: Add Assay Buffer and Substrate Emulsion.

Blank Wells (Substrate Control): Add Assay Buffer and Substrate Emulsion. Add Assay

Buffer instead of enzyme solution. This accounts for any spontaneous hydrolysis of pNPM.

[3]

Negative Control (Enzyme Blank): Add Assay Buffer and enzyme solution. Add buffer

instead of the substrate emulsion. This corrects for any absorbance from the enzyme

solution itself.

Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5

minutes.[2][3]

Initiate Reaction: Start the reaction by adding the diluted Enzyme Solution to the "Test" wells.

The final volume in all wells should be equal (e.g., 200 µL).

Measurement:

For a Kinetic (Continuous) Assay: Immediately place the plate in a microplate reader set to

the assay temperature. Measure the absorbance at 410 nm every 30-60 seconds for 5-15

minutes.[2]

For a Fixed-Time Point Assay: Incubate the plate at the assay temperature for a

predetermined time (e.g., 15 minutes). The time should be within the linear range of the

reaction. Stop the reaction by adding 50 µL of Stop Solution to all wells. Measure the final

absorbance at 410 nm.[2]

Data Analysis and Calculation of Enzyme Units
The goal is to determine the rate of p-nitrophenol production in µmol/minute.

Definition of an Enzyme Unit (U): One unit (U) of lipase/esterase activity is defined as the

amount of enzyme that catalyzes the release of 1 µmol of p-nitrophenol per minute under the

specified assay conditions.[3][10][13]

Step 1: Determine the Rate of Absorbance Change (ΔAbs/min)
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For Kinetic Assay: Plot absorbance vs. time. The slope of the linear portion of this curve is

the rate (ΔAbs/min).

For Fixed-Time Assay:

Correct the test absorbance: ΔAbs = Abs_Test - Abs_Blank

Calculate the rate: Rate (ΔAbs/min) = ΔAbs / Incubation Time (min)

Step 2: Calculate the Concentration of p-Nitrophenol Produced This can be done using either

the Beer-Lambert Law or a standard curve.

Method A: Using the Beer-Lambert Law The Beer-Lambert law is: A = εbc

A = Absorbance (unitless)

ε = Molar extinction coefficient of p-nitrophenol (in M⁻¹cm⁻¹)

b = Path length of the cuvette/well (in cm). For most 96-well plates, this must be

determined or provided by the manufacturer. If the total volume is 200 µL in a standard

plate, the path length is often not 1 cm. It can be calculated by Path Length (cm) = Volume

(mL) / Area (cm²). For a standard 1 cm cuvette, b=1.

c = Concentration (in M)

Rearranging for concentration: c (mol/L) = A / (ε * b)

Method B: Using a p-Nitrophenol Standard Curve

Perform the assay as described for the standards (Protocol I, Step 6).

Plot the absorbance at 410 nm versus the concentration of p-nitrophenol (µM).

Determine the linear regression equation (y = mx + c), where y is absorbance and x is

concentration.

Calculate the concentration of pNP in the enzyme reaction using this equation.
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Step 3: Calculate the Enzyme Activity (Units/mL)

The final calculation converts the rate of pNP production into enzyme units in the original

enzyme sample.

Formula: Activity (U/mL) = (ΔAbs/min * Total Assay Volume (mL) * Dilution Factor) / (ε

(M⁻¹cm⁻¹) * Path Length (cm) * Volume of Enzyme Added (mL))

To simplify, using concentration calculated from Step 2:

Activity (U/mL) = (Concentration of pNP (µmol/L) * Total Assay Volume (L) * Dilution Factor) /

(Incubation Time (min) * Volume of Enzyme Added (mL))

Raw Absorbance Data
(Abs vs. Time)

Calculate Rate
ΔAbs / min

Calculate Rate of
Concentration Change

(µmol/L/min)

Beer-Lambert Law
c = A / (ε * b)

Final Enzyme Activity
Units (U) / mL
(µmol/min/mL)

Account for Volumes
& Dilution Factor

Click to download full resolution via product page
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Example Calculation:

ΔAbs/min = 0.07

Total Assay Volume = 200 µL = 0.0002 L

Volume of Enzyme Added = 10 µL = 0.01 mL

Enzyme Dilution Factor = 10

Path Length (b) = 0.5 cm

ε of pNP = 18,000 M⁻¹cm⁻¹

Rate of concentration change (M/min): Δc/min = (ΔAbs/min) / (ε * b) = 0.07 / (18000 * 0.5) =

7.78 x 10⁻⁶ M/min = 7.78 µmol/L/min

Amount of pNP produced (µmol/min): µmol/min = (7.78 µmol/L/min) * Total Assay Volume (L)

= 7.78 * 0.0002 = 0.001556 µmol/min

Activity in original enzyme sample (U/mL): Activity (U/mL) = (µmol/min / Volume of Enzyme

Added (mL)) * Dilution Factor Activity (U/mL) = (0.001556 / 0.01) * 10 = 1.556 U/mL

Specific Activity: To calculate the specific activity, the protein concentration of the enzyme

sample must be determined using a standard method (e.g., Bradford or BCA assay).

Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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